molecular formula C16H14ClFOS B1324870 4'-Chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-42-5

4'-Chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone

Cat. No. B1324870
CAS RN: 898781-42-5
M. Wt: 308.8 g/mol
InChI Key: REXAJTRZSFVYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone is a chemical compound . It is offered for experimental and research use .


Molecular Structure Analysis

The molecular formula of 4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone is C16H14ClFOS . The molecular weight is 308.79800 .


Physical And Chemical Properties Analysis

The density of 4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone is 1.27g/cm3 . The boiling point is 451.9ºC at 760 mmHg . The flash point is 227.1ºC .

Scientific Research Applications

Analysis of Intermolecular Interactions in Derivatives

Research on biologically active 1,2,4-triazole derivatives, including a fluoro derivative and a chloro derivative, highlighted the presence of various intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions. These findings are significant for understanding the molecular interactions and behavior of similar compounds, including 4'-Chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Development of Novel Poly(arylene ether)s

A study on novel perfluoroalkyl-activated bishalo monomers, synthesized using Pd(0)-catalyzed cross-coupling reaction, involved derivatives including 4-chloro- and 4-fluoro-3-trifluoromethylphenylboronic acid. These were converted to poly(arylene ether)s by nucleophilic displacement, demonstrating the utility of these derivatives in creating high molecular weight polymers with high thermal stability (Banerjee, Maier, & Burger, 1999).

Synthesis and Copolymerization Studies

Research into novel copolymers of styrene with halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including compounds with fluorine and chlorine substituents, provided insights into the synthesis, structure, and decomposition of such copolymers. These studies are crucial for advancing the understanding of polymer chemistry and the potential applications of these compounds in various industrial and scientific fields (Savittieri et al., 2022).

Liquid Crystal Photoalignment

Research on thiophene-based prop-2-enoates, including fluorinated derivatives, has demonstrated their ability to promote excellent photoalignment of commercial nematic liquid crystals. This work is essential for the development of liquid crystal displays (LCDs) and related technologies (Hegde, Ata Alla, Matharu, & Komitov, 2013).

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXAJTRZSFVYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644385
Record name 1-(4-Chloro-3-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone

CAS RN

898781-42-5
Record name 1-(4-Chloro-3-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.